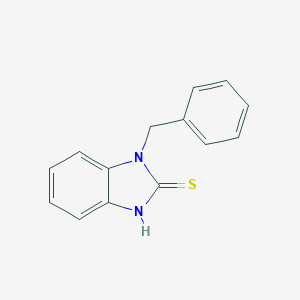

1-benzyl-1H-benzimidazole-2-thiol

Descripción

Historical Perspectives and Significance of Benzimidazole (B57391) Scaffolds in Research

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, holds a distinguished position in the realm of chemistry and pharmacology. First synthesized in 1872, benzimidazoles have since been recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netuobaghdad.edu.iq This designation stems from their structural similarity to naturally occurring purine (B94841) nucleotides, which allows them to interact with a wide array of biological targets with high affinity. researchgate.net

The versatility of the benzimidazole core has led to the development of a vast number of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties. connectjournals.com The ability to readily modify the benzimidazole structure at various positions has enabled chemists to fine-tune the biological activity of these compounds, leading to the creation of numerous FDA-approved drugs. uobaghdad.edu.iq The enduring significance of the benzimidazole scaffold is underscored by the continuous and extensive research dedicated to the synthesis and evaluation of new derivatives. connectjournals.comrsc.org

The Role of Thiol Functionality in Heterocyclic Chemistry and Bioactivity

The thiol group, also known as a sulfhydryl group (-SH), is a sulfur-containing functional group that imparts unique chemical properties to the molecules that contain it. biosynth.com In heterocyclic chemistry, the introduction of a thiol group can significantly influence a compound's reactivity, polarity, and potential for biological activity. Thiols are known to be potent reducing agents and play a critical role in antioxidant defense systems within the body. biosynth.com For instance, the amino acid cysteine and the tripeptide glutathione (B108866) utilize their thiol groups to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. biosynth.com

Furthermore, the thiol group is a key player in the formation of disulfide bonds, which are crucial for the structural integrity and function of many proteins. biosynth.com The ability of thiols to bind to metals is another important characteristic, which is exploited in various biological processes and has applications in areas such as the development of sensors and drug delivery systems. biosynth.com The presence of a thiol group in a heterocyclic compound can thus confer a range of functionalities, making it a valuable feature in the design of new bioactive molecules. unl.pt

Overview of 1-Benzyl-1H-benzimidazole-2-thiol in Chemical Research

This compound is a specific derivative within the broader class of benzimidazole compounds. Its structure is characterized by a central benzimidazole core, a thiol group attached at the 2-position of the imidazole ring, and a benzyl (B1604629) group attached to one of the nitrogen atoms of the imidazole ring. This compound is identified by the CAS number 31493-51-3.

While this compound is commercially available for research purposes, extensive studies detailing its specific synthesis, reactivity, and biological activity are not widely available in the peer-reviewed literature. However, its structure suggests that its synthesis would likely involve established methods for the formation of the benzimidazole-2-thiol scaffold and subsequent N-alkylation. The synthesis of benzimidazole-2-thiols is commonly achieved through the reaction of an o-phenylenediamine (B120857) with carbon disulfide. The attachment of the benzyl group would typically proceed via an N-alkylation reaction using a benzyl halide. rsc.org

Given the well-documented biological significance of both the benzimidazole scaffold and the thiol group, this compound represents a molecule of interest for further investigation in various fields of chemical and medicinal research.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The primary objectives are:

To provide historical context and highlight the significance of the benzimidazole scaffold in scientific research.

To explain the fundamental role of the thiol functional group in heterocyclic chemistry and its contribution to bioactivity.

To present a concise overview of this compound, including its structural features and known identifiers.

To adhere strictly to the outlined topics and present the information in a professional and authoritative tone.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-benzyl-1H-1,3-benzodiazole-2-thiol |

| CAS Number | 31493-51-3 |

| Molecular Formula | C₁₄H₁₂N₂S |

| Molecular Weight | 240.32 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |

Data sourced from Biosynth

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-benzyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCKYDJGUXAGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354133 | |

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31493-51-3 | |

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical Synthetic Approaches for Benzimidazole-2-thiols

Classical methods for the synthesis of benzimidazole-2-thiols are foundational and still widely referenced. They typically involve cyclocondensation reactions and subsequent functionalization.

A primary and long-standing method for the synthesis of the benzimidazole-2-thiol scaffold is the reaction of an o-phenylenediamine (B120857) with carbon disulfide. nih.gov In a typical procedure, 1,2-phenylenediamine is treated with carbon disulfide in an alkaline medium, which upon acidification, yields 1H-benzo[d]imidazole-2-thiol. nih.gov To obtain the target compound, 1-benzyl-1H-benzimidazole-2-thiol, a pre-functionalized starting material, specifically N-benzyl-o-phenylenediamine, can be subjected to cyclocondensation with carbon disulfide. This approach directly installs the benzyl (B1604629) group at the N-1 position.

Alternatively, the parent 1H-benzo[d]imidazole-2-thiol can be synthesized first and then subjected to N-alkylation as described in the following section. The cyclocondensation reaction is a robust method, though it may require the handling of volatile and toxic carbon disulfide.

N-alkylation is a crucial step for introducing the benzyl group onto the benzimidazole (B57391) ring system. researchgate.net This can be achieved by reacting the pre-formed 1H-benzo[d]imidazole-2-thiol with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. researchgate.net The choice of base and solvent system can significantly influence the reaction's efficiency and yield. Common bases include potassium carbonate, sodium hydride, and triethylamine (B128534), while solvents like dimethylformamide (DMF), acetone (B3395972), and acetonitrile (B52724) are frequently employed. nih.govmdpi.comtsijournals.com

For instance, the reaction of 1H-benzo[d]imidazole-2-thiol with benzyl chloride in the presence of triethylamine in acetone has been reported to yield 2-(benzylthio)-1H-benzo[d]imidazole, indicating that S-alkylation can be a competing reaction. mdpi.com To favor N-alkylation, reaction conditions must be carefully controlled. Some studies have utilized phase transfer catalysts to improve the efficiency of N-alkylation reactions of benzimidazoles. nih.gov

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| 1H-benzo[d]imidazole-2-thiol | Benzyl chloride | Triethylamine | Acetone | 2-(benzylthio)-1H-benzo[d]imidazole | mdpi.com |

| Benzimidazole | Benzyl bromide | NEt3 | Acetone/MeCN | N-benzylbenzimidazole | nih.gov |

| 5-Cyanobenzimidazole | 2,4'-Dibromoacetophenone | NaH | THF | N-alkylated 5-cyanobenzimidazole | nih.gov |

Advanced and Green Synthetic Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of benzimidazole derivatives. jocpr.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. mdpi.comnih.gov The synthesis of various N-substituted benzimidazoles has been successfully achieved using microwave irradiation, often in solvent-free conditions or using green solvents. jocpr.commdpi.comnih.gov For the synthesis of this compound, a microwave-assisted N-alkylation of 1H-benzo[d]imidazole-2-thiol with benzyl halide could offer a significant improvement over classical heating methods. diva-portal.org

Studies have shown that microwave irradiation can be effectively used for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, highlighting its versatility in this area. mdpi.comresearchgate.net The use of microwave assistance is a key principle of green chemistry, contributing to more sustainable synthetic processes. jocpr.com

Solvent-free synthesis and mechanochemistry, often performed by grinding reactants together in a mortar and pestle, represent another important green chemistry approach. tandfonline.comexlibrisgroup.comresearchgate.nettandfonline.com These methods eliminate the need for potentially toxic and volatile organic solvents, reduce waste, and can lead to improved reaction kinetics. umich.edu The synthesis of benzimidazole derivatives has been successfully demonstrated using a simple grinding method, sometimes with a catalytic amount of a mild acid like acetic acid. tandfonline.comresearchgate.nettandfonline.comrasayanjournal.co.in This mechanochemical approach involves the condensation of an o-phenylenediamine with an aldehyde followed by cyclization. rsc.org

For the synthesis of this compound, a solvent-free approach could involve grinding N-benzyl-o-phenylenediamine with a suitable reagent to form the thiol functionality, or grinding 1H-benzo[d]imidazole-2-thiol with a benzyl halide and a solid base. These methods are operationally simple, often require no external heating, and can produce high yields in short reaction times. rsc.org

| Method | Reactants | Conditions | Advantages | Reference |

| Mortar-pestle grinding | o-phenylenediamine, aldehyde | Acetic acid (catalyst), room temperature, 15 min | Environmentally benign, operational simplicity, short reaction time, good yields | tandfonline.comresearchgate.nettandfonline.com |

| Grinding and heating | o-phenylenediamine, organic acid/aldehyde | Solvent-free, 140°C | High atom economy, catalyst-free (for some reactions) | umich.edu |

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and under milder conditions. In the context of benzimidazole synthesis, various catalytic systems have been explored. Copper-catalyzed reactions, for instance, have been effectively used for the N-arylation and N-alkylation of imidazoles and benzimidazoles. rsc.orgnih.govcapes.gov.br These methods often employ a copper(I) salt in combination with a ligand to facilitate the coupling reaction. nih.gov

Furthermore, other catalytic systems, including those based on ruthenium and other transition metals, have been developed for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. researchgate.net Catalytic amounts of acids or other promoters can also be used to facilitate the cyclocondensation step in benzimidazole synthesis. rasayanjournal.co.in These catalytic approaches often lead to higher yields and can offer better control over the regioselectivity of the reaction, which is particularly important when synthesizing asymmetrically substituted benzimidazoles.

Derivatization and Functionalization Strategies

The chemical reactivity of this compound offers several avenues for structural modification. These strategies are crucial for fine-tuning the molecule's properties and exploring its structure-activity relationships for various biological targets.

Modifications at the Thiol Moiety (S-alkylation)

The thiol group at the 2-position of the benzimidazole ring is a prime site for modification through S-alkylation. This reaction involves the attachment of an alkyl or substituted alkyl group to the sulfur atom, a process that can significantly alter the compound's lipophilicity and biological activity. nih.gov

A common approach to S-alkylation involves reacting this compound with various alkyl halides in the presence of a base. nih.govnih.gov For instance, the reaction with ethyl chloroacetate (B1199739) in the presence of sodium hydride yields ethyl 2-(benzylthio)benzimidazole acetate (B1210297). uobaghdad.edu.iq This ester can then serve as a precursor for further derivatization.

Researchers have explored a range of alkylating agents to synthesize diverse libraries of S-alkylated derivatives. These include simple alkyl halides, as well as more complex electrophiles containing other functional groups or heterocyclic rings. The choice of the alkylating agent is guided by the desired properties of the final compound. For example, the introduction of a propargyl group via reaction with propargyl bromide provides a terminal alkyne that can be used in "click" chemistry reactions to form triazoles.

| Reactant | Reagent | Product | Reference |

| This compound | Ethyl chloroacetate | Ethyl 2-(benzylthio)benzimidazole acetate | uobaghdad.edu.iq |

| 1H-benzo[d]imidazole-2(3H)-thione | Dibromopropane | 3,4-dihydro-2H- mdpi.comnih.govthiazino[3,2-a]benzimidazole | mdpi.com |

| 2-(1-H-benzo[d]imidazol-2ylthio) acetic acid | Thionyl chloride | 2-(1H-benzo[d]imidazol-2-ylthio) acetyl chloride | ijpsonline.com |

| Benzimidazole-2-thione | Propargyl bromide | 2-(prop-2-yn-1-ylthio)-1H-benzimidazole |

Substituent Effects on the Benzyl Moiety

The benzyl group attached to the N1-position of the benzimidazole ring provides another handle for synthetic modification. Introducing substituents onto the phenyl ring of the benzyl group can have a profound impact on the molecule's electronic properties, conformation, and interactions with biological targets.

The synthesis of these derivatives typically starts with a substituted benzyl halide, which is then reacted with 2-mercaptobenzimidazole (B194830) to form the desired 1-substituted benzyl-1H-benzimidazole-2-thiol. A variety of substituted benzyl bromides can be prepared from the corresponding benzyl alcohols by treatment with phosphorus tribromide. nih.gov

Studies have shown that the nature and position of the substituent on the benzyl ring can significantly influence the biological activity of the resulting compounds. For example, in a series of 1-benzyl-1H-benzimidazole derivatives designed as galectin-1 inhibitors, the presence of a chloro group at the 5-position of the benzimidazole ring and a hydroxyl group on the N-phenyl benzamide (B126) moiety at the 2-position was found to be crucial for potent anticancer activity. nih.gov

| Starting Material | Reactant | Resulting Substituent Effect | Reference |

| Substituted benzyl alcohols | Phosphorus tribromide | Preparation of various substituted benzyl bromides for subsequent reaction. | nih.gov |

| 1-benzyl-1H-benzimidazole | - | The dihedral angle between the imidazole (B134444) ring and the benzyl ring is 85.77 (4)°. researchgate.net | |

| N,2,6-trisubstituted 1H-benzimidazole derivatives | - | Potent antibacterial compounds against MSSA and MRSA were discovered with substituents like 2-(4-nitrophenyl), N-benzyl and 2-(4-chlorophenyl), N-(4-chlorobenzyl). diva-portal.org |

Hybrid Molecule Formation (e.g., Benzimidazole-Triazole)

A powerful strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores to achieve enhanced or synergistic biological activity. The this compound scaffold has been successfully integrated with other heterocyclic systems, most notably the 1,2,3-triazole and 1,2,4-triazole (B32235) rings. uobaghdad.edu.iqmdpi.comnih.gov

The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for linking the benzimidazole moiety to a triazole ring. nih.govnih.gov This often involves preparing a benzimidazole derivative bearing either an azide (B81097) or a terminal alkyne, which is then reacted with a corresponding triazole precursor. For instance, a 2-(azidomethoxy)ethyl acetate can be reacted with a benzimidazole containing a trimethylsilylethynyl group to generate the 1,2,3-triazole pharmacophore. nih.gov

Alternatively, 1,2,4-triazole rings can be constructed from derivatives of this compound. For example, the ethyl 2-(benzylthio)benzimidazole acetate intermediate can be reacted with semicarbazide, thiosemicarbazide (B42300), or phenylsemicarbazide, followed by cyclization to yield 1,2,4-triazole derivatives. uobaghdad.edu.iq Another pathway involves the conversion of the acetate to a hydrazide, which is then reacted with carbon disulfide and subsequently hydrazine (B178648) hydrate (B1144303) to form the triazole ring. uobaghdad.edu.iq

| Benzimidazole Derivative | Coupled Heterocycle | Synthetic Strategy | Reference |

| 4-(trimethylsilylethynyl)benzaldehyde and o-phenylenediamines | 1,2,3-Triazole | CuAAC reaction with 2-(azidomethoxy)ethyl acetate under microwave assistance. nih.gov | |

| 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | 1,2,3-Triazole | 'Click' reaction to synthesize benzimidazole-1,2,3-triazole hybrid derivatives. nih.gov | |

| Ethyl 2-(benzylthio) benzimidazole acetate | 1,2,4-Triazole | Reaction with semicarbazide, thiosemicarbazide, or phenylsemicarbazide followed by cyclization with NaOH. uobaghdad.edu.iq | |

| N-acetohydrazide-2-(benzyl thio) benzimidazole | 1,2,4-Triazole | Reaction with carbon disulfide in KOH alcoholic solution to form a salt, which is then treated with hydrazine hydrate. uobaghdad.edu.iq | |

| 2-(prop-2-yn-1-ylthio)-1H-benzimidazole | 1,2,3-Triazole | The ligand benzyl group was inserted into the hydrophobic pocket in alignment with the erlotinib (B232) phenylacetylene (B144264) moiety, and the 2-thiobenzimidazole ring lies in the same region. |

Introduction of Diverse Heterocyclic Substituents

Beyond triazoles, a wide variety of other heterocyclic rings can be introduced as substituents on the this compound framework to explore new chemical space and biological activities. These heterocycles can be attached at different positions of the parent molecule, most commonly through the thiol group or as part of a larger substituent at the N1 or C2 positions.

One approach involves the synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide, which can then be used as a versatile intermediate to construct other heterocyclic rings. ijpsonline.com For example, reaction of this hydrazide with aromatic acids and phosphorus oxychloride can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. ijpsonline.com

The introduction of heterocyclic substituents can lead to compounds with specific biological activities. For instance, a series of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines were synthesized and evaluated as selective inhibitors of the TRPC5 ion channel, which is implicated in chronic kidney disease. nih.gov

The synthetic versatility of this compound, coupled with the diverse biological activities of its derivatives, ensures that this scaffold will remain an area of active investigation for medicinal chemists for the foreseeable future.

Spectroscopic and Structural Elucidation Methodologies

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a vital technique for characterizing compounds with chromophoric systems. The benzimidazole (B57391) ring system, being aromatic, exhibits characteristic absorption bands in the ultraviolet-visible region. These absorptions are due to π→π* electronic transitions within the conjugated system.

The UV-Vis spectra of benzimidazole derivatives are typically characterized by multiple absorption bands. nih.gov For the parent compound, 1H-benzimidazole, these transitions are well-documented. nih.gov The introduction of substituents onto the benzimidazole scaffold can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity, depending on the nature and position of the substituent.

While specific experimental UV-Vis data for 1-benzyl-1H-benzimidazole-2-thiol is not extensively detailed in readily available literature, data from structurally related compounds provide valuable insights. For instance, a study on N-butyl-1H-benzimidazole reported experimental absorption peaks at 248 nm and 295 nm in a tetrahydrofuran (B95107) (THF) solvent. nih.gov Another related compound, 2-mercaptobenzimidazole (B194830), exhibits two primary absorption bands: one in the range of 230-240 nm and another between 308-320 nm. The position and intensity of these bands can be influenced by the pH of the solution. It is anticipated that this compound would display a similar UV-Vis profile, with characteristic absorptions originating from the benzimidazole and benzyl (B1604629) chromophores.

Table 1: UV-Vis Absorption Data for Related Benzimidazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax) |

| N-Butyl-1H-benzimidazole | THF | 248 nm, 295 nm nih.gov |

| 2-Mercaptobenzimidazole | Aqueous | ~230-240 nm, ~308-320 nm |

This table presents data for structurally similar compounds to infer the expected spectral properties of this compound.

Emission spectroscopy (fluorescence) can also be a useful tool, although not all benzimidazole derivatives are strongly fluorescent. The ability of a molecule to fluoresce and the characteristics of its emission spectrum are highly dependent on its structural rigidity and the nature of its lowest energy excited state.

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

Thin-layer chromatography (TLC) is a simple, rapid, and widely used technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. nih.gov In the synthesis of benzimidazole derivatives, TLC is routinely used to separate the product from starting materials and by-products. nih.govresearchgate.net

For the analysis of this compound, a stationary phase such as silica (B1680970) gel is typically employed. The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) is commonly used for benzimidazole derivatives. nih.gov The polarity of the solvent mixture can be adjusted to optimize the separation and the resulting retardation factor (Rf) values. The spots on the TLC plate are often visualized under ultraviolet (UV) light, as the conjugated benzimidazole ring absorbs UV radiation, allowing for its detection. nih.gov

While a specific Rf value for this compound is not consistently reported across the literature, related compounds offer a reference for typical chromatographic behavior. For example, in the synthesis of various substituted benzimidazoles, solvent systems such as ethyl acetate:n-hexane in ratios of 3:5 and 1:9 have been successfully used for both TLC analysis and column chromatography purification. nih.gov

Table 2: TLC Parameters for Related Benzimidazole Derivatives

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Detection Method |

| Substituted Benzimidazoles | Silica Gel | Ethyl Acetate / n-Hexane | UV Light Visualization nih.gov |

This table provides typical conditions used for the chromatographic analysis of compounds structurally related to this compound.

The progress of the synthesis of this compound, which may involve the reaction of a benzimidazole precursor with benzyl chloride, can be effectively monitored by TLC. nih.govnih.gov The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the progression of the reaction. The purity of the final isolated product can then be confirmed by the presence of a single spot on the TLC plate in an appropriate solvent system.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1-benzyl-1H-benzimidazole-2-thiol and its analogs.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been employed to optimize molecular geometries and predict electronic properties. nih.govnih.gov

Studies on related benzimidazole structures reveal that the introduction of different substituents significantly influences the electronic distribution and reactivity of the entire molecule. For instance, in a study of N-butyl-1H-benzimidazole, DFT calculations showed that the N-butyl substituent does not drastically alter the conjugation within the benzimidazole core. nih.gov In the case of 1,2-disubstituted benzimidazoles, DFT has been used to predict structural and electronic features, providing insights into their chemical reactivity and stability. nih.gov For the closely related compound 1-benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol, the trifluoromethyl group is noted to have strong electron-withdrawing effects, which increases the acidity of the thiol group.

Molecular Orbital Analysis (HOMO-LUMO Energies) and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For various benzimidazole derivatives, HOMO-LUMO analyses have been performed to understand intramolecular charge transfer processes. nih.gov In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was indicative of eventual charge transfer interactions and high chemical reactivity. nih.gov For N-butyl-1H-benzimidazole, the HOMO-LUMO energies were calculated to characterize its electronic properties. nih.gov In the case of newly synthesized 1,2-disubstituted benzimidazole compounds, Frontier Molecular Orbital (FMO) analysis provided insights into their chemical reactivity and stability. nih.gov

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Benomyl | -6.74 | -1.48 | 5.26 | nih.gov |

| N-Butyl-1H-benzimidazole | -5.93 | -0.33 | 5.60 | nih.gov |

Table 1: Representative HOMO-LUMO Energies of Benzimidazole Derivatives

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov

For the fungicide benomyl, a benzimidazole derivative, MEP analysis revealed that negative regions are primarily localized over the carbonyl groups, while the benzimidazole region shows the maximum positive potential. nih.gov In another study, the MEP structure indicated that negative and positive potential sites are located around electronegative atoms and hydrogen atoms, respectively. nih.gov This information is crucial for understanding intermolecular interactions and the biological recognition processes of these molecules. nih.gov

Investigations of Tautomerism (Thione-Thiol Tautomerism)

The this compound molecule can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). Computational studies on the parent molecule, benzimidazole-2-thiol, have shown that the thione form is generally more stable and thus the predominant tautomer at equilibrium. semanticscholar.orgmdpi.comencyclopedia.pubnih.gov This phenomenon is a type of exocyclic tautomerism where a proton migrates from a cyclic nitrogen atom to the exocyclic sulfur atom. encyclopedia.pubnih.gov

Semi-empirical calculations (AM1, PM3, and PM5) on 5(6)-substituted benzimidazole-2-thiones confirmed that the thione forms are predominant over the thiol forms. semanticscholar.org The presence of a substituent on the nitrogen, such as the benzyl (B1604629) group in this compound, is not expected to fundamentally alter this equilibrium, although it can influence the relative stabilities. In the solid state, X-ray crystallography of benzimidazole-2-thione also confirms its existence in the thione form. mdpi.com

Non-Linear Optical (NLO) Properties Prediction

Benzimidazole derivatives have been investigated for their potential as non-linear optical (NLO) materials, which have applications in optoelectronics. ias.ac.inresearchgate.net Computational methods are often used to predict the NLO properties of new materials. The hyperpolarizability (β) is a key parameter that determines a molecule's NLO response.

Molecular Modeling and Simulation

While specific molecular modeling and simulation studies focused solely on this compound are limited in the reviewed literature, molecular docking, a form of molecular modeling, has been widely applied to various benzimidazole derivatives to explore their interactions with biological targets. For instance, molecular docking studies have been conducted on benzimidazole derivatives to investigate their binding modes with enzymes like cyclooxygenase (COX-1 and COX-2) and to understand their potential as antiparasitic agents. ijpsonline.comresearchgate.net These simulations provide insights into the binding affinities and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such approaches could be readily applied to this compound to explore its potential biological activities.

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a benzimidazole derivative, might interact with a biological target, typically a protein or enzyme.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein target. The results would be analyzed to determine the binding energy, with more negative values suggesting a stronger interaction. The analysis would also detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

Table 1: Illustrative Molecular Docking Data for Benzimidazole Derivatives Against Various Targets

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Liver Alcohol Dehydrogenase (5ADH) | -8.3 to -9.0 | Not specified |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Antihypertensive Protein Hydrolase (4XX3) | -9.2 to -10.0 | Not specified |

| 2-substituted benzimidazoles | Estrogen Receptor (3ERT) | up to -8.3 | Not specified |

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. An MD simulation would offer insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

In the context of this compound, an MD simulation would typically follow a molecular docking study. The docked complex would be placed in a simulated physiological environment (e.g., a water box with ions). The simulation would then track the movements of the atoms over a period of time (nanoseconds to microseconds).

Analysis of the MD trajectory would reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand within the binding pocket. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein over time.

While no specific MD simulation data for this compound has been found, such studies are critical for validating the results of molecular docking and for gaining a more dynamic understanding of the ligand-target interaction.

Binding Free Energy Calculations (e.g., MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. This calculation provides a more accurate estimation of the binding affinity than the scoring functions used in molecular docking.

The MM/PBSA calculation is typically performed on snapshots taken from an MD simulation trajectory. It combines the molecular mechanics energies with continuum solvation models. The binding free energy is calculated by subtracting the free energies of the individual protein and ligand from the free energy of the complex.

A dedicated MM/PBSA study on this compound would provide a quantitative measure of its binding affinity to a specific target, which would be invaluable for prioritizing it as a potential drug candidate. This analysis can also decompose the binding energy into contributions from individual residues, highlighting the key amino acids involved in the interaction.

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-benzyl-1H-benzimidazole-2-thiol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov For instance, various metal complexes, including those with Cu(II), Zn(II), Ni(II), and Ag(I), have been successfully synthesized from benzimidazole-derived ligands and metal salt solutions in ethanol. nih.gov The resulting complexes often exhibit a range of colors and morphologies depending on the metal and the specific reaction conditions. nih.gov

Characterization of these complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods: Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and UV-Visible spectroscopy are fundamental in elucidating the structure of the complexes. nih.govmdpi.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized complexes. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the molecular structure and coordination geometry of the complexes in the solid state. mdpi.comnih.gov

Elemental Analysis: This technique is used to determine the empirical formula of the complexes. researchgate.net

Molar Conductivity: Measurements of molar conductivity in solution can indicate whether the complexes are electrolytes and provide insights into their stability in solution. amazonaws.com

For example, the synthesis of cobalt(II) complexes with benzimidazole (B57391) derivatives has been reported, where the resulting complexes were characterized by elemental analysis, ¹H-NMR, and ¹³C-NMR. researchgate.net Similarly, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives have been synthesized and characterized using FT-IR, ¹H-NMR, powder X-ray diffraction, and ESI-MS. nih.gov

Ligand Design Principles and Coordination Modes

The design of ligands based on the this compound framework is guided by the desire to create specific coordination environments around a metal center. The presence of both nitrogen and sulfur atoms allows for various coordination modes. The ligand can act as a monodentate, bidentate, or even a bridging ligand, depending on the reaction conditions and the nature of the metal ion. nih.govnih.gov

The thione-thiol tautomerism of the 2-mercaptobenzimidazole (B194830) moiety is a key aspect of its coordination behavior. mdpi.com In its thione form, it can coordinate through the sulfur atom. In the thiol form, after deprotonation, it can coordinate through the sulfur anion, often forming a stable chelate ring with the imine nitrogen atom of the benzimidazole ring. nih.gov

The benzyl (B1604629) group at the N1 position also influences the ligand's properties. While not directly involved in coordination, it enhances the lipophilicity of the molecule, which can be a desirable feature in certain applications. nih.gov The steric bulk of the benzyl group can also play a role in directing the coordination geometry of the resulting metal complexes. nih.govresearchgate.net

Studies on related benzimidazole ligands have shown that they can form stable, chelating complexes with metal ions. For instance, N-(4-Nitrobenzyl) benzene-1,2-diamine, a precursor to a benzimidazole derivative, acts as a chelating ligand that can effectively coordinate with metal ions due to its rigid, planar structure. nih.gov

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide valuable information about the interaction between this compound and metal ions.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, C=S, and N-H bonds upon complexation are indicative of coordination. A shift in the C=S stretching vibration to a lower frequency suggests coordination through the sulfur atom. Similarly, shifts in the C=N stretching frequency point to the involvement of the imidazole (B134444) nitrogen in coordination. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical environment of the ligand's protons and carbons upon complexation. For diamagnetic complexes, shifts in the signals of protons and carbons near the coordination sites can confirm the binding mode. nih.govnih.gov For paramagnetic complexes, the signals may be broadened. researchgate.net

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can differ significantly from that of the free ligand. The appearance of new absorption bands, often in the visible region, can be attributed to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.gov These new bands confirm the formation of the metal complex. nih.gov

The following table summarizes typical spectroscopic data for benzimidazole-related compounds and their metal complexes:

| Compound/Complex | Technique | Key Observations | Reference |

| 1H-benzo[d]imidazole-2(3H)-thione | ¹H-NMR | NH singlet at δ 12.20 ppm | mdpi.com |

| 1H-benzo[d]imidazole-2(3H)-thione | IR | Broad signals at 1716 cm⁻¹ (C=O) and 3450 cm⁻¹ (NH) for an acetylated derivative | mdpi.com |

| 2-(1H-benzimidazol-2-yl)-phenol | ¹H-NMR | -OH proton at δ 13.17 ppm, -NH proton at δ 13.14 ppm | nih.gov |

| 2-(1H-benzimidazol-2-yl)-phenol | UV-Vis | Absorption bands at 293, 319, and 334 nm | nih.gov |

| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | IR | N-H stretching vibrations around 3400 cm⁻¹ | nih.gov |

| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | ¹H-NMR | N-H proton signal in the downfield region of δ 12.73–12.90 ppm | nih.gov |

Metal Chelating Properties and Their Mechanistic Implications

The ability of this compound to act as a chelating agent is a cornerstone of its coordination chemistry. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. This "chelate effect" leads to complexes that are significantly more stable than their non-chelated analogues.

In the case of this compound, chelation typically occurs through the deprotonated thiol sulfur and the imine nitrogen of the benzimidazole ring. nih.gov This forms a stable five-membered chelate ring with the metal ion.

The mechanistic implications of these chelating properties are profound. The formation of stable metal complexes can:

Modulate Redox Properties: The coordination environment can significantly alter the redox potential of the metal ion, which can be important for catalytic applications.

Influence Biological Activity: In the context of medicinal chemistry, chelation can be a key mechanism for the biological activity of certain compounds. For instance, the formation of copper complexes with 1H-benzimidazole-2-yl hydrazones has been shown to significantly enhance their cytotoxic activity against cancer cell lines. nih.gov The chelation process is believed to be crucial for this enhanced activity.

Facilitate Catalysis: The rigid and well-defined geometry of a chelated complex can create a specific active site for catalytic reactions, leading to enhanced catalytic activity and selectivity. nih.govresearchgate.net

The formation of a benzimidazolenium ion, a reactive intermediate, has been studied through photolysis experiments. chemrxiv.org While these studies did not directly involve metal chelation, they provide insight into the reactivity of the benzimidazole core, which can be relevant to understanding the mechanisms of complex formation and reactivity. chemrxiv.org

Exploration in Materials Science

Supramolecular Assembly and Intermolecular Interactions

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of materials science, enabling the creation of complex and functional materials from the bottom up. The assembly process is governed by a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. In the case of 1-benzyl-1H-benzimidazole-2-thiol and its derivatives, these interactions play a crucial role in determining their solid-state packing and the morphology of the resulting materials.

Crystal structure analyses of related benzimidazole (B57391) derivatives have revealed the prevalence of specific intermolecular interactions. For instance, in the crystal structure of 1-benzyl-1H-benzimidazole, molecules are linked into chains through C-H···N hydrogen bonds. researchgate.net Additionally, the packing is stabilized by C-H···π interactions involving both the benzene (B151609) and benzimidazole rings. researchgate.net The dihedral angle between the imidazole (B134444) and benzyl (B1604629) rings is approximately 85.77°, indicating a nearly perpendicular arrangement. researchgate.net

Similarly, studies on other substituted benzimidazoles, such as 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole, have highlighted the importance of O-H···N hydrogen bonding in forming chain-like structures. nih.gov C-H···π interactions are also observed in the extended structure of these compounds. nih.gov The presence of the thiol group in this compound introduces the possibility of S-H···N or S-H···S hydrogen bonding, which would further influence the supramolecular assembly.

The interplay of these non-covalent interactions can be harnessed to control the self-assembly process and fabricate materials with desired architectures, such as nanowires and microflowers. nih.gov The physicochemical nature of the benzimidazole scaffold, with its potential for both hydrophobic interactions through the benzyl group and coordination chemistry via the imidazole and thiol moieties, provides a rich landscape for the design of diverse supramolecular materials. nih.gov

Table 1: Intermolecular Interactions in Benzimidazole Derivatives

| Compound | Dominant Intermolecular Interactions | Resulting Supramolecular Feature |

| 1-benzyl-1H-benzimidazole | C-H···N hydrogen bonds, C-H···π interactions | Chains of molecules researchgate.net |

| 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole | O-H···N hydrogen bonds, C-H···π interactions | Chain-like structures nih.gov |

Potential Applications as Building Blocks for Polymeric Systems

The ability of a molecule to serve as a monomer or a repeating unit is fundamental to the synthesis of polymers. This compound possesses reactive sites that could potentially be utilized for polymerization reactions. The thiol group, in particular, can participate in various polymerization processes, such as thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency and selectivity.

While direct polymerization of this compound is not extensively documented in the literature, research on related benzimidazole structures provides insights into their potential as building blocks for high-performance polymers. For example, poly(arylene ether benzimidazole)s have been synthesized through the aromatic nucleophilic displacement reaction of bis[(4-hydroxyphenyl)benzimidazole] compounds with activated aromatic difluoro compounds. kpi.ua These polymers exhibit high glass transition temperatures and good mechanical properties, making them suitable for applications requiring high thermal stability. kpi.ua

Furthermore, the benzimidazole nucleus is a key component in certain biologically active polymers. Some benzimidazole derivatives have been shown to inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division. mdpi.commedcraveonline.com This has significant implications in the development of anticancer agents. While this is a biological application, it underscores the ability of the benzimidazole scaffold to interact with and influence polymerization processes.

The synthesis of novel homopolymers and copolymers containing 2H-benzimidazol-2-one units has been achieved through N-C coupling reactions. nih.gov These polymers are soluble in various organic solvents and form transparent, flexible films with high glass transition temperatures. nih.gov This suggests that the benzimidazole core can be incorporated into polymer backbones to enhance their thermal and mechanical properties.

Development of Advanced Materials with Specific Functionalities

The incorporation of this compound into materials can impart specific functionalities, leading to the development of advanced materials for a range of applications. The nitrogen atoms in the imidazole ring and the sulfur atom of the thiol group can act as coordination sites for metal ions, making this compound a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

Coordination polymers based on benzimidazole derivatives have been synthesized and their properties investigated. For instance, cobalt(II) has been coordinated with 1-benzyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole to form a complex with a distorted octahedral geometry. nih.gov Such coordination complexes can exhibit interesting magnetic, optical, and catalytic properties.

MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. Benzimidazole-containing ligands have been used to construct MOFs. For example, a metal-organic framework, MIL-53(Fe), has been shown to be an efficient catalyst for the synthesis of 2-aryl-1H-benzimidazole derivatives. nih.gov While this study used the MOF to synthesize the benzimidazoles, it highlights the compatibility of the benzimidazole structure within MOF architectures.

The thiol group in this compound also offers a handle for post-synthetic modification of materials. For example, it could be used to anchor metal nanoparticles or other functional molecules onto a polymer backbone or a surface, leading to materials with tailored catalytic or sensing properties. The synthesis of acyl hydrazone Schiff's bases of benzimidazole-2-thiol demonstrates the reactivity of the thiol group and its potential for creating more complex functional molecules. medcraveonline.com

Mechanistic Insights into Biological Interactions in Vitro Studies

Antimicrobial Action Mechanisms

Derivatives of 1-benzyl-1H-benzimidazole-2-thiol have demonstrated a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and parasites.

Benzimidazole (B57391) derivatives are known to exhibit significant antibacterial properties. The introduction of a benzyl (B1604629) group at the N-1 position can be particularly influential on their activity. nih.gov Studies on various N-substituted benzimidazole derivatives have highlighted their effectiveness, especially against Gram-positive bacteria. For instance, certain 2-(benzyl/phenylethyl/phenoxymethyl) benzimidazole derivatives have shown promising antimicrobial effects against Gram-positive bacteria but were less effective against Gram-negative strains. nih.gov

Research on a series of 2-thiomethyl-benzimidazole derivatives, which share a structural similarity with this compound, revealed that their N-alkylation did not consistently improve inhibitory activity. scirp.org However, specific derivatives did show significant activity. For example, some compounds were effective against E. coli ATTC 25922 with Minimum Inhibitory Concentrations (MICs) ranging from 250 to 500 µg/mL. scirp.orgscirp.org One derivative, in particular, efficiently inhibited S. aureus ATCC 25923 with a MIC of 250 µg/mL, while another showed good activity against P. aeruginosa ATCC 27853 with a MIC of 500 μg/mL. scirp.org

Furthermore, certain N,2,6-trisubstituted 1H-benzimidazole derivatives, which include an N-benzyl group, have been identified as potent antibacterial agents against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 4–16 μg mL−1. nih.gov One such compound also demonstrated good antimicrobial activity against Escherichia coli and Streptococcus faecalis with a MIC of 16 μg mL−1. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism. nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Type | Bacterial Strain | Potency (MIC) | Reference |

|---|---|---|---|

| 2-thiomethyl-benzimidazole derivative | E. coli ATTC 25922 | 250-500 µg/mL | scirp.orgscirp.org |

| 2-thiomethyl-benzimidazole derivative | S. aureus ATCC 25923 | 250 µg/mL | scirp.org |

| 2-thiomethyl-benzimidazole derivative | P. aeruginosa ATCC 27853 | 500 μg/mL | scirp.org |

| N,2,6-trisubstituted 1H-benzimidazole | MSSA & MRSA | 4–16 μg mL−1 | nih.gov |

| N,2,6-trisubstituted 1H-benzimidazole | E. coli & S. faecalis | 16 μg mL−1 | nih.gov |

The antifungal potential of benzimidazole derivatives, including those related to this compound, has been well-documented. researchgate.netresearchgate.net The lipophilicity imparted by the benzyl group can facilitate the penetration of fungal cell membranes. nih.gov

A proposed mechanism for the antifungal action of these compounds is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane that regulates its fluidity and permeability. By interacting with the heme iron in the active site of CYP51, these molecules can disrupt ergosterol synthesis, leading to altered membrane function and fungal cell death. nih.gov

Studies have shown that while the parent 2-phenyl-1H-benzimidazole might be inactive, the introduction of alkyl groups at the N-1 position can lead to positive antifungal activities. nih.gov For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have displayed moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg mL−1 for both strains. nih.gov Similarly, some 2-chloromethyl-1H-benzimidazole derivatives have shown significant antifungal activity against Candida albicans, with one derivative exhibiting a potent MIC of 12.5 µg/ml. researchgate.net Another study found a derivative that was particularly effective against C. gloeosporioides. researchgate.net

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound Type | Fungal Strain | Potency (MIC) | Reference |

|---|---|---|---|

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Candida albicans | 64 μg mL−1 | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Aspergillus niger | 64 μg mL−1 | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative | Candida albicans | 12.5 µg/ml | researchgate.net |

| 2-chloromethyl-1H-benzimidazole derivative | C. gloeosporioides | IC50 of 11.38 µg/mL | researchgate.net |

Benzimidazole derivatives have a long history of use as antiparasitic agents. lookchem.com Their mechanism of action against parasites is often linked to the inhibition of tubulin polymerization, a critical process for cell division and structure. researchgate.net However, research suggests that for some protozoa, the antiparasitic action may be distinct from its effect on tubulin. lookchem.com

In vitro studies have demonstrated the efficacy of benzimidazole derivatives against a range of parasites. For example, newly synthesized benzimidazolyl-2-hydrazones have shown remarkable activity against encapsulated Trichinella spiralis muscle larvae, with some compounds achieving 100% larvicidal effectiveness at concentrations of 50 and 100 μg ml−1 after 24 hours. nih.govrsc.org These compounds were found to be more active than the clinically used drugs albendazole (B1665689) and ivermectin. nih.govrsc.org

Against various Leishmania species, N-benzyl-1H-benzimidazol-2-amine derivatives have shown promising results. nih.gov Some of these compounds exhibited micromolar activity against Leishmania mexicana, L. braziliensis, and L. donovani. nih.gov One derivative was found to inhibit the recombinant L. mexicana arginase, a potential therapeutic target, by 68.27%. nih.gov Furthermore, some benzimidazole derivatives have demonstrated greater activity against the protozoa Giardia lamblia and Entamoeba histolytica than metronidazole (B1676534) and albendazole. lookchem.comresearchgate.net

Table 3: Antiparasitic Activity of Selected Benzimidazole Derivatives

| Compound Type | Parasite | Activity | Reference |

|---|---|---|---|

| Benzimidazolyl-2-hydrazone | Trichinella spiralis | 100% larvicidal effect at 50 & 100 μg ml−1 | nih.govrsc.org |

| N-benzyl-1H-benzimidazol-2-amine derivative | Leishmania mexicana | Micromolar IC50 values | nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivative | L. braziliensis | Micromolar IC50 values | nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivative | L. donovani | Micromolar IC50 values | nih.gov |

| Benzimidazole derivatives | Giardia lamblia | More active than Metronidazole & Albendazole | lookchem.comresearchgate.net |

| Benzimidazole derivatives | Entamoeba histolytica | More active than Metronidazole & Albendazole | lookchem.comresearchgate.net |

Antiproliferative and Antitumor Mechanisms

The anticancer properties of benzimidazole derivatives are a significant area of research, with various compounds demonstrating the ability to modulate cellular pathways and inhibit enzymes crucial for cancer cell proliferation. nih.govrsc.org

Benzimidazole derivatives can exert their anticancer effects by inducing cell cycle arrest and apoptosis. nih.gov These compounds have been shown to arrest the cell cycle at the G0/G1, S, or G2/M phases, leading to abnormal DNA replication, chromatin condensation, and ultimately, apoptotic cell death. nih.gov

One of the mechanisms involved is the disruption of the mitochondrial membrane potential, which results in the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.gov This, in turn, activates caspases, a family of proteases that execute apoptosis. nih.gov Furthermore, some benzimidazole derivatives have been found to upregulate the expression of the tumor suppressor p21, which is known to be inhibited by the enzyme G9a. sci-hub.box The upregulation of p21 leads to the downregulation of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis. sci-hub.box For instance, a potent G9a antagonist with a benzoxazole (B165842) scaffold was found to induce autophagy and apoptosis in MCF7 breast cancer cells. sci-hub.box

Benzimidazole derivatives have been identified as inhibitors of several enzymes that play critical roles in cancer progression. nih.gov

Topoisomerase I: Certain benzimidazole derivatives act as selective inhibitors of human topoisomerase I, an enzyme that relaxes DNA supercoiling during replication and transcription. nih.gov Unlike camptothecins, some of these derivatives have been shown to inhibit clinically relevant mutant forms of topoisomerase I. nih.gov

VEGFR-2: While specific data on this compound's direct inhibition of VEGFR-2 is not detailed in the provided context, the broader class of benzimidazoles is known to target various protein kinases involved in angiogenesis, a critical process for tumor growth.

G9a Histone Methyltransferase: G9a is an enzyme that is overexpressed in many cancers and is involved in epigenetic regulation by methylating histone H3 at lysine (B10760008) 9 (H3K9). sci-hub.box Inhibition of G9a has emerged as a promising strategy in cancer therapy. sci-hub.boxnih.gov Benzimidazole-based compounds have been developed as G9a inhibitors. sci-hub.box These inhibitors can induce autophagy and apoptosis in cancer cells by down-regulating G9a and its-mediated H3K9 methylation. sci-hub.box For example, a potent G9a antagonist was discovered with an IC50 value of 1.32 μM that could induce autophagy in MCF7 cells. sci-hub.box

Table 4: Enzyme Inhibition by Benzimidazole Derivatives in Cancer Biology

| Enzyme Target | Compound Type | Effect | Reference |

|---|---|---|---|

| Topoisomerase I | Benzimidazole analogue | Selective inhibition, active against mutants | nih.gov |

| G9a Histone Methyltransferase | Benzoxazole scaffold (related to benzimidazole) | Potent antagonist (IC50 = 1.32 μM), induces autophagy and apoptosis | sci-hub.box |

Enzyme Modulation and Inhibition Beyond Antiproliferative Effects

The benzimidazole-2-thiol scaffold, particularly when substituted at the N-1 position with a benzyl group, has been the subject of numerous in vitro studies to determine its interaction with a range of enzymes. These investigations are crucial for understanding the compound's broader biological activity profile.

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Research into benzimidazole derivatives has identified them as potent inhibitors of this enzyme. nih.gov A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, derived from the 1H-benzo[d]imidazole-2-thiol core, demonstrated significantly greater inhibitory potential against α-glucosidase than the standard drug, acarbose. nih.gov

In a related study, benzimidazole-phenoxy-1,2,3-triazole-benzyl derivatives were synthesized and evaluated, with all tested compounds showing excellent α-glucosidase inhibitory activity. biointerfaceresearch.com Notably, the compound 2-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole was found to be approximately 150 times more potent than acarbose, highlighting the significant contribution of the N-benzyl moiety to the inhibitory effect. biointerfaceresearch.com A kinetic study of this potent derivative revealed it to be an uncompetitive inhibitor of α-glucosidase. biointerfaceresearch.com

Table 1: α-Glucosidase Inhibition by Benzimidazole Derivatives

| Compound Series | Most Potent Derivative Example | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| Benzimidazole-phenoxy-1,2,3-triazole-benzyl derivatives | 2-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole | Not specified, but 150x more potent than acarbose | >870 |

This table presents data for derivatives of the core benzimidazole structure to illustrate the potential activity of this compound.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov The benzimidazole scaffold has been explored for its potential to inhibit these enzymes. A study involving 24 analogues of benzimidazole-based thiazoles found that all exhibited good inhibitory potential against both AChE and BChE. nih.gov The IC₅₀ values for these compounds ranged from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BChE, with some derivatives being more potent than the standard drug Donepezil. nih.gov

Another investigation of 12 different benzimidazole derivatives showed moderate inhibitory activity against both AChE (IC₅₀ = 1.01-1.19 mM) and BChE (IC₅₀ = 1.1-1.87 mM). nih.gov Although the specific structures were not detailed in the abstract, the results confirm the cholinesterase inhibitory capacity of the benzimidazole core. Furthermore, research on compounds with an N-benzyl group, such as certain benzofuran (B130515) derivatives, has demonstrated potent BChE inhibition, suggesting the benzyl group can be a key feature for activity. nih.gov

Table 2: Cholinesterase Inhibition by Benzimidazole-Based Thiazole Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| Derivative 16 | 0.10 ± 0.05 | 0.20 ± 0.05 |

| Derivative 21 | 0.20 ± 0.05 | 0.30 ± 0.05 |

This table presents data for derivatives of the core benzimidazole structure to illustrate the potential activity of this compound. Data sourced from nih.gov.

Antioxidant Enzyme Modulation (e.g., Superoxide (B77818) Dismutase, Catalase)

Direct in vitro studies on the modulation of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase by this compound are not extensively documented in the reviewed literature. However, some research on related benzimidazole derivatives provides indirect insights. For instance, a study on novel benzimidazole derivatives carrying thiosemicarbazide (B42300) and triazole moieties at the N1 position investigated their capacity to scavenge superoxide anions and found that they did not have a significant effect. nih.gov This suggests that the antioxidant activity of this class of compounds may not primarily proceed through the direct scavenging of superoxide radicals or the modulation of SOD. Further research is required to fully elucidate the specific interactions of this compound with SOD and catalase.

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. Numerous studies have highlighted benzimidazole derivatives as potent urease inhibitors. figshare.comnih.gov A series of novel benzimidazole-piperazine based derivatives were synthesized and showed strong urease inhibitory activity, with IC₅₀ values ranging from 3.36 to 10.81 µM, which is significantly more potent than the standards thiourea (B124793) (IC₅₀: 22 µM) and hydroxyurea (B1673989) (IC₅₀: 100 µM). figshare.com

Another study on 2-aryl benzimidazole derivatives also reported high urease inhibition, with IC₅₀ values between 7.74 and 21.18 µM. ijpsonline.com While these studies did not specifically test this compound, the consistent and potent activity of various N-substituted and 2-substituted benzimidazoles strongly suggests that it would also exhibit noteworthy urease inhibitory properties.

Table 3: Urease Inhibition by Benzimidazole Derivatives

| Compound Series | IC₅₀ Range (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|

| Benzimidazole-piperazine derivatives | 3.36 - 10.81 | 22 |

| 2-Aryl benzimidazole derivatives | 7.74 - 21.18 | 22 |

This table presents data for derivatives of the core benzimidazole structure to illustrate the potential activity of this compound. Data sourced from figshare.comijpsonline.comnih.gov.

Cyclooxygenase (COX-2) Enzyme Interaction

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects through COX inhibition. nih.gov The benzimidazole scaffold has been identified as a promising framework for the development of selective COX-2 inhibitors. nih.gov Research on 5(6)-(un)-substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives, which are synthesized from 1H-benzimidazol-2-thiols, has explored their interactions with the COX-2 enzyme through molecular docking studies. nih.gov

In vitro assays on other series of 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory potential, with some compounds showing lower IC₅₀ values than the standard drug ibuprofen (B1674241) in a luminol-enhanced chemiluminescence assay, which is an indirect measure of COX inhibition. nih.gov Furthermore, studies on other heterocyclic systems have shown that isoxazole (B147169) derivatives can be potent and selective COX-2 inhibitors, with IC₅₀ values as low as 0.55 µM. csic.es

Table 4: COX-2 Inhibition by Related Heterocyclic Derivatives

| Compound Series | Most Potent Derivative IC₅₀ (µM) | Standard (Celecoxib) IC₅₀ (µM) |

|---|---|---|

| Isoxazole derivatives | 0.55 ± 0.03 | Not specified in this study |

This table presents data for derivatives of the core benzimidazole structure and other related heterocyclic compounds to illustrate the potential activity of this compound. Data sourced from nih.govcsic.es.

Antioxidant Mechanisms

The antioxidant properties of benzimidazole derivatives have been investigated through various in vitro assays, pointing towards mechanisms that include radical scavenging and inhibition of lipid peroxidation. nih.govscielo.org.mxresearchgate.net

Studies on imines containing 1H-benzimidazoles revealed that these compounds possess lipid peroxidation inhibitory activity. scielo.org.mx For example, a derivative with a p-bromophenyl substituent at the second position of the benzimidazole ring caused a 57% inhibition of lipid peroxidation, comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). scielo.org.mx

The free radical scavenging properties have been examined using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov While some benzimidazole derivatives showed significant interaction with the DPPH radical, their ability to scavenge superoxide anions was found to be limited. nih.gov Research on N-benzyl-1,2,3-triazole derivatives, which share the N-benzyl feature with the title compound, demonstrated significant DPPH radical scavenging activity. researchgate.net This suggests that the N-benzyl group may contribute favorably to the antioxidant capacity. These compounds were also tested for their ability to inhibit lipid peroxidation induced by AAPH, with some showing potent effects. researchgate.net

Table 5: Antioxidant Activity of Related Benzimidazole and N-Benzyl Derivatives

| Assay | Compound Series | Result |

|---|---|---|

| Lipid Peroxidation Inhibition | 2-(p-bromophenyl)-benzimidazole derivative | 57% inhibition |

| DPPH Radical Scavenging | N-Benzyl-1,2,3-triazole oxides | 64.5–81% interaction after 20 min |

This table presents data for derivatives of the core benzimidazole structure and related N-benzyl compounds to illustrate the potential antioxidant mechanisms of this compound. Data sourced from nih.govscielo.org.mxresearchgate.net.

Direct Radical Scavenging Capabilities (e.g., DPPH, ABTS)

There is no specific data from in vitro studies detailing the direct radical scavenging capabilities of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. Generally, the antioxidant potential of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole ring system. For instance, the presence of hydroxyl or amino groups can enhance radical scavenging activity. However, without experimental data for the title compound, its efficacy as a direct antioxidant remains speculative.

Indirect Antioxidant Effects via Metal Chelation

Information regarding the ability of this compound to exert indirect antioxidant effects through the chelation of metal ions, such as iron (Fe²⁺) or copper (Cu²⁺), is not documented in the available research. The thiol group (-SH) present in the molecule could theoretically participate in metal chelation, a mechanism by which some antioxidants prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. Nevertheless, dedicated studies are required to confirm and quantify this potential activity.

Nucleic Acid Interactions and Perturbations

No studies were found that investigate the interactions and perturbations of nucleic acids by this compound. The ability of a molecule to bind to DNA, whether through intercalation, groove binding, or electrostatic interactions, is a critical aspect of its potential biological activity. While various benzimidazole derivatives have been reported to interact with DNA, the specific binding mode and affinity are highly dependent on the compound's three-dimensional structure and electrostatic properties. The influence of the 1-benzyl and 2-thiol substituents on DNA interaction has not been experimentally determined for this particular compound.

Structure Activity Relationship Sar Studies and Rational Design

Influence of N-Substitution on Biological Activity Profiles

The substituent at the N-1 position of the benzimidazole (B57391) ring plays a critical role in modulating the biological activities of 1-benzyl-1H-benzimidazole-2-thiol analogs. Studies have demonstrated that variations in the nature of this substituent can significantly impact the compound's efficacy as an antimicrobial and anticancer agent.

Research into novel benzimidazole derivatives has shown that the presence and characteristics of the N-substituent are crucial for their antiproliferative and apoptotic activities. For instance, a series of 1-substituted-2-(benzylthio)benzimidazoles were synthesized and evaluated for their effects on human cancer cell lines. The findings indicated that the nature of the N-1 substituent directly influences the compound's ability to induce apoptosis.

In the realm of antimicrobial activity, modifications at the N-1 position have also yielded significant insights. A study on 1,3-disubstituted-benzimidazolium salts, which are related structures, revealed that the length and nature of the alkyl or aryl groups at the nitrogen atoms are pivotal for their antibacterial and antifungal properties. While this compound itself serves as a lead compound, the introduction of different groups at the N-1 position allows for the fine-tuning of its interaction with biological targets. For example, the introduction of bulkier or more lipophilic groups at this position can alter the compound's membrane permeability and target engagement.

The following table summarizes the influence of different N-substituents on the biological activities of benzimidazole-2-thiol derivatives based on various studies.

| N-1 Substituent | Observed Biological Activity | Key Findings |

| Benzyl (B1604629) | Anticancer, Antimicrobial | The benzyl group is a key contributor to the biological profile, often serving as a reference point for SAR studies. |

| Substituted Benzyl | Anticancer, Antimicrobial | Substituents on the benzyl ring can modulate activity, with electronic and steric factors playing a significant role. |

| Alkyl Chains | Antimicrobial | The length and branching of the alkyl chain influence the lipophilicity and, consequently, the antimicrobial efficacy. |

| Aryl Groups | Anticancer | Different aryl groups can alter the electronic properties and steric bulk, impacting the compound's interaction with cancer cell targets. |

Role of Benzimidazole Ring Substituents on Pharmacological Activities

Substitutions on the benzene (B151609) ring portion of the benzimidazole nucleus are a cornerstone of SAR studies for this compound and its analogs. The electronic and steric properties of these substituents can profoundly affect the molecule's interaction with biological targets, thereby influencing its pharmacological profile.

In the context of anticancer activity, the introduction of specific groups at the 5- and 6-positions of the benzimidazole ring has been a fruitful area of investigation. For example, the synthesis of 1H-benzimidazole-4,7-diones has shown that substituents on the heterocyclic core are critical for their cytotoxic effects. While not a direct analog, this research highlights the importance of the benzimidazole core in mediating anticancer activity. Studies on this compound derivatives have similarly shown that the addition of electron-withdrawing groups, such as nitro or halogen moieties, to the benzimidazole ring can enhance cytotoxic potency against various cancer cell lines.

The development of novel benzimidazole derivatives as potential antimicrobial agents has also leveraged substitutions on the benzimidazole ring. Research has indicated that the position and nature of the substituent are critical. For instance, a study on new benzimidazole derivatives revealed that compounds bearing a trifluoromethyl group at the 5-position of the benzimidazole ring exhibited significant antibacterial and antifungal activities. This suggests that the electron-withdrawing nature of the trifluoromethyl group contributes favorably to the antimicrobial profile.

Furthermore, the exploration of benzimidazole-based compounds as potential inhibitors of specific enzymes has underscored the importance of ring substitution. In the design of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, the substitution pattern on the benzimidazole ring is a key determinant of inhibitory potency and selectivity. These findings, while on a related scaffold, provide valuable insights into how substitutions on the benzimidazole ring of this compound could be optimized for specific therapeutic targets.

The table below provides a summary of how different substituents on the benzimidazole ring can influence the pharmacological activities of benzimidazole derivatives.

| Position of Substitution | Type of Substituent | Resulting Pharmacological Activity |

| 5-position | Trifluoromethyl | Enhanced antimicrobial activity |